HSP27 inhibitor J2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HSP27 inhibitor J2 (J2) is a HSP27 inhibitor that significantly induces abnormal HSP27 dimer formation and inhibits the production of HSP27 giant polymers . This has the effect of inhibiting the chaperone function of HSP27 and reducing its cell protection function .

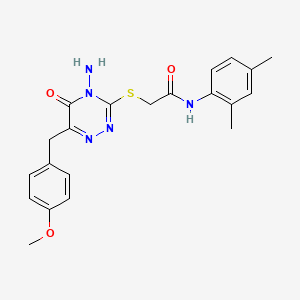

Molecular Structure Analysis

The molecular structure of J2 has been studied using molecular docking calculations . These studies have shown that J2 selectively binds to the phosphorylation site of HSP27 .Chemical Reactions Analysis

J2 has been found to inhibit the refolding process of denatured luciferase as an Hsp27 inhibitor . It selectively binds to the phosphorylation site of Hsp27 and inhibits the phosphorylation process of Hsp27 .Aplicaciones Científicas De Investigación

Radioprotective Effects in Lung Inflammation

Radiation therapy is commonly used to treat thoracic cancers, but it often leads to radiation-induced lung inflammation (radiation pneumonitis). In a study, J2 demonstrated radioprotective effects by inhibiting immune cell infiltration in lung tissue. It also reduced oxidative stress and respiratory distress caused by radiation exposure. These findings suggest that J2 could be an effective therapeutic agent for radiation-induced lung injury .

Cancer Cell Apoptosis

HSP27 is overexpressed in cancer cells, promoting their survival. J2, as an HSP27 inhibitor, induces apoptosis in ovarian cancer cell lines (SKOV3 and OVCAR-3). This compound shows promise in targeting HSP27 for cancer therapy .

Enhanced Antiproliferative Activity

J2 enhances the antiproliferative activity of 17-AAG (an HSP90 inhibitor) and sensitizes cisplatin-induced lung cancer cell growth inhibition. Its combination with other anticancer agents could improve treatment outcomes .

Augmentation of Chemotherapy and Radiation Therapy

Preclinical research indicates that J2 can enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. By inhibiting HSP27 activity, J2 sensitizes cancer cells to these treatments, potentially improving patient outcomes .

Inhibition of Inflammatory Lung Fibrosis

In M2 macrophages, J2 promotes lysosomal degradation of HSP27, leading to decreased IL-8 production and attenuated inflammatory lung fibrosis in mice. This suggests a potential role for J2 in managing fibrotic conditions .

Targeting Drug Resistance

HSP27 overexpression contributes to drug resistance in cancer cells. J2’s inhibition of HSP27 may help overcome this resistance, making it an attractive target for combination therapies .

Mecanismo De Acción

Target of Action

The primary target of the Heat Shock Protein 27 Inhibitor J2 is the Heat Shock Protein 27 (HSP27) . HSP27 is a small chaperone protein that is overexpressed in a variety of cellular stress states . It plays a crucial role in regulating proteostasis and protecting cells from multiple sources of stress injury by stabilizing protein conformation and promoting the refolding of misfolded proteins .

Mode of Action

The Heat Shock Protein 27 Inhibitor J2 interacts with its target, HSP27, by significantly inducing abnormal HSP27 dimer formation and inhibiting the production of HSP27 giant polymers . This results in the inhibition of the chaperone function of HSP27 and a reduction in its cell protection function . Furthermore, it has been indicated that J2 selectively binds to the phosphorylation site of HSP27 and inhibits the phosphorylation process of HSP27 .

Biochemical Pathways

The action of the Heat Shock Protein 27 Inhibitor J2 affects several biochemical pathways. In the presence of stress stimuli such as heat shock, cytokines, hypoxia, thrombin, 5-hydroxytryptamine, angiotensin II, vasopressin, and endothelin, HSP27 is rapidly phosphorylated . This leads to conformational changes and depolymerization, associated with signaling processes involving oxidative stress, inflammatory responses, apoptosis, and fibrosis .

Result of Action

The result of the action of the Heat Shock Protein 27 Inhibitor J2 is a significant enhancement of the anti-proliferative activity of 17-AAG and an increase in the sensitivity of lung cancer cells to growth inhibition induced by cisplatin . By inhibiting the chaperone function of HSP27 and reducing its cell protection function, the compound can potentially inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of the Heat Shock Protein 27 Inhibitor J2 can be influenced by various environmental factors. For instance, the overexpression of HSP27 is triggered by several cellular stressors, including heat shock, environmental stress, and pathophysiological stress . Therefore, these factors could potentially influence the action and efficacy of the inhibitor.

Direcciones Futuras

Targeting HSP27, potentially with inhibitors like J2, is considered a promising future strategy for the treatment of cardiovascular diseases . In cancer research, the development of highly selective HSP27 inhibitors with higher effectiveness and low toxicity is a focus, and this includes computer-aided assisted therapeutic discovery and design .

Propiedades

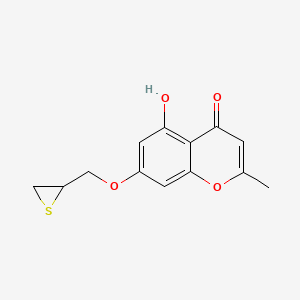

IUPAC Name |

5-hydroxy-2-methyl-7-(thiiran-2-ylmethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-7-2-10(14)13-11(15)3-8(4-12(13)17-7)16-5-9-6-18-9/h2-4,9,15H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCWAGBPDCXRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OCC3CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HSP27 inhibitor J2 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)

![2-(((6-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2980630.png)

![1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980634.png)

![1'-(3-chlorobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2980635.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2980636.png)

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2980640.png)

![[1-(Chloromethyl)cyclobutyl]methanol](/img/structure/B2980645.png)